N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Übersicht
Beschreibung
N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide, also known as BMS-986165, is a small molecule inhibitor that has gained attention due to its potential therapeutic applications.
Wirkmechanismus
N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is a selective inhibitor of the TYK2 enzyme, which is involved in the JAK-STAT signaling pathway. The JAK-STAT pathway plays a critical role in immune system regulation and is involved in the pathogenesis of various autoimmune diseases. By inhibiting TYK2, this compound can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ), in vitro and in vivo. The drug also reduces the infiltration of immune cells into inflamed tissues. These effects result in a reduction in inflammation and improvement in disease symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide in lab experiments is its high selectivity for TYK2, which reduces the risk of off-target effects. However, the drug's limited solubility and stability may pose challenges in formulation and storage.
Zukünftige Richtungen
Future research on N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide could focus on expanding its therapeutic applications beyond autoimmune diseases. The drug's potential for the treatment of cancer and viral infections, such as COVID-19, could be explored. Additionally, the development of more potent and stable analogs of this compound could improve its efficacy and reduce its limitations in lab experiments.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its selective inhibition of TYK2 and modulation of the immune response make it a valuable tool for investigating the JAK-STAT signaling pathway. Further research on this compound could lead to the development of new treatments for autoimmune diseases, cancer, and viral infections.
Wissenschaftliche Forschungsanwendungen
N~1~-benzyl-N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide has been investigated for its potential therapeutic applications in various diseases, including psoriasis, psoriatic arthritis, and lupus. In a phase 2 clinical trial, this compound demonstrated significant improvement in psoriasis symptoms compared to placebo. The drug has also shown promising results in preclinical studies for the treatment of lupus.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-19(24(27)25(2)18-20-10-6-4-7-11-20)26(31(3,28)29)21-14-16-23(17-15-21)30-22-12-8-5-9-13-22/h4-17,19H,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCMGWGFWLQZTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=C1)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.